C10H10BrNO3S

Plant immunity elicitor Quantitative disease resistance EC50 potency comparison

Researchers studying NPR1-mediated defense signaling often face confounding signals from parallel pathways when using generic elicitors like DCA, which triggers NPR1-independent residual protection. BHTC solves this with fully NPR1-dependent immunity-zero protection in npr1-3 mutants-making it the cleanest probe for Arabidopsis defense signaling. • EC50: 5.5 µM for defense elicitation; 73% max spore suppression. • Biphasic dose-response: root growth promotion at 0.1-1 µM, defense at ≥10 µM. • Validated across Brassicaceae, Solanaceae, and Fabaceae against bacterial, oomycete, and fungal pathogens. • SAR-validated scaffold: even minor modifications (e.g., hydroxyl removal) severely compromise efficacy. Supplied as a reference standard with established benchmarks for medicinal-chemistry-driven analog optimization.

Molecular Formula C10H10BrNO3S
Molecular Weight 304.16
CAS No. 201942-89-4
Cat. No. B2815161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H10BrNO3S
CAS201942-89-4
Molecular FormulaC10H10BrNO3S
Molecular Weight304.16
Structural Identifiers
SMILESC1C(NC(S1)C2=C(C=CC(=C2)Br)O)C(=O)O
InChIInChI=1S/C10H10BrNO3S/c11-5-1-2-8(13)6(3-5)9-12-7(4-16-9)10(14)15/h1-3,7,9,12-13H,4H2,(H,14,15)/t7-,9?/m0/s1
InChIKeyYWRRCPQGGUVNQC-JAVCKPHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BHTC – Chemical Identity and Functional Class


The compound 2-(5-bromo-2-hydroxyphenyl)-thiazolidine-4-carboxylic acid (BHTC; CAS 201942-89-4; molecular formula C10H10BrNO3S; molecular weight 304.16 g/mol) is a synthetic phenyl-thiazolidine-carboxylic acid (PTC) elicitor [1]. Originally identified via high-throughput screening of 114 synthetic elicitors that activate a pathogen-responsive reporter gene in Arabidopsis thaliana, BHTC induces plant disease resistance against bacterial, oomycete, and fungal pathogens and exhibits a biphasic, hormetic dose-response profile—defense induction at high doses and root growth promotion at low doses [1]. Unlike many classical plant defense inducers (e.g., salicylic acid analogs or benzothiadiazoles), BHTC possesses a unique thiazolidine-carboxylic acid scaffold conjugated to a brominated phenolic moiety, making it structurally and mechanistically distinct from other elicitor classes [1].

Why Generic Substitution Fails for BHTC


BHTC cannot be trivially substituted by other synthetic elicitors such as DCA (3,5-dichloroanthranilic acid), INA (2,6-dichloroisonicotinic acid), or DPMP, because BHTC is the only elicitor in this panel that combines a lower EC50 for disease protection with a hormetic root-growth-promoting activity at sub-micromolar concentrations [1]. Head-to-head tests demonstrate that BHTC exhibits a distinct NPR1-dependency profile (full NPR1 requirement for immunity) compared to DCA, which can trigger partial NPR1-independent protection [1]. Furthermore, structure-activity relationship (SAR) analysis of seven BHTC derivatives revealed that even minor modifications—such as removal of the hydroxyl group (BTC) or isolation of the bromophenolic moiety (2BP)—severely compromise defense-inducing efficacy, confirming that the intact thiazolidine‑bromophenol scaffold is essential for optimal activity [1]. These findings indicate that generic substitution without empirical validation of the specific chemical structure-function relationship risks loss of both the potency and the unique biphasic bioactivity profile.

BHTC – Quantitative Differentiation Evidence


Higher Hpa Potency vs DCA

In Arabidopsis thaliana Col-0 seedlings challenged with Hpa isolate Noco2, BHTC exhibited an EC50 of 5.5 μM for suppression of spore formation, which is lower than the EC50 of 6.5 μM determined for the widely studied elicitor DCA under identical experimental conditions [1][2]. Although DCA achieved a higher maximal spore suppression (nearly 100% versus 73% for BHTC at 100 μM), the lower EC50 of BHTC indicates superior potency at sub-saturating concentrations, which may translate into effective protection at reduced application rates [1].

Plant immunity elicitor Quantitative disease resistance EC50 potency comparison

Unique Hormetic Root Growth Promotion

BHTC is the only compound among its tested comparators (DCA, INA) that exhibits a hormetic biphasic dose-response: at low concentrations (0.1–1 μM range), BHTC significantly enhances primary root elongation in Arabidopsis, whereas at higher concentrations (≥10 μM) it inhibits root growth and concomitantly induces defense responses [1]. Neither DCA nor INA has been reported to stimulate root growth in Arabidopsis under comparable conditions, highlighting a unique bioactivity profile that extends beyond simple defense elicitation [1].

Hormesis Root growth enhancement Biphasic dose-response

Broader Pathogen Spectrum

BHTC provides quantifiable disease protection across three distinct plant families and against multiple pathogen classes: it reduces Pseudomonas syringae pv tomato DC3000 bacterial growth in Arabidopsis, suppresses the same pathogen in tomato (Solanum lycopersicum), and delays disease symptom development caused by Fusarium oxysporum f. sp. tracheiphilum in cowpea (Vigna unguiculata) [1]. This taxonomic breadth is not consistently demonstrated for all synthetic elicitors; for example, DPMP was primarily characterized in Arabidopsis and tomato and its effects on legumes are not documented [1][2].

Crop protection Trans-species activity Pathogen spectrum

NPR1 Dependency Profile vs DCA

BHTC-mediated immunity against Hpa Noco2 is fully dependent on the regulatory protein NPR1, as no significant protection was observed in the npr1-3 mutant background [1]. In contrast, DCA can trigger significant levels of immunity against the same pathogen in npr1-3 plants, indicating that DCA activates a partially NPR1-independent defense pathway [1][2]. This mechanistic divergence implies that BHTC operates through a tighter, more canalized signaling route and may exhibit lower potential for off-target pathway activation compared to DCA.

Defense signaling pathway NPR1 Genetic requirement

Efficacy Advantage Over 2BP

SAR analysis revealed that the bromophenolic fragment alone (2BP, 5-bromo-2-hydroxy-phenyl) induces only partial, concentration-limited protection: significant immunity occurred at only a single concentration (1 μM), and Hpa spore suppression never exceeded 50% [1]. In contrast, the intact BHTC molecule provided robust protection across a wide concentration range (10–100 μM), with maximal spore suppression reaching 73%, and was effective in all tested concentrations [1]. This demonstrates that the thiazolidine-4-carboxylic acid moiety is essential for full elicitor potency and reliability.

Structure-activity relationship Lead optimization Defense elicitor efficacy

BHTC – Research and Application Scenarios


NPR1-Dependent Pathway Research

BHTC is ideal for laboratories studying NPR1-mediated defense signaling in Arabidopsis. Its fully NPR1-dependent immunity profile (no protection in npr1-3 mutant) renders it a cleaner probe than DCA, which triggers NPR1-independent residual protection [1]. Researchers can use BHTC at 100 μM (foliar spray) to robustly induce NPR1- and WRKY70-dependent defense transcriptional programs without the confounding signal from NPR1-parallel pathways [1].

Hormesis and Dual-Use Development

The unique biphasic dose-response of BHTC—root growth promotion at low doses (0.1–1 μM) and defense elicitation at higher doses (≥10 μM)—makes it a powerful tool for studying hormesis in plants and for developing dual-use crop protection products that simultaneously enhance root architecture and pathogen resistance [1]. No other characterized synthetic elicitor (DCA, INA, DPMP) exhibits this property, giving BHTC a differentiated position in agrochemical discovery pipelines [1].

Multi-Crop Protection Screening

BHTC has documented efficacy in three dicot families (Brassicaceae, Solanaceae, Fabaceae) against bacterial, oomycete, and fungal pathogens [1]. This makes it suitable for broad-spectrum crop protection screening programs seeking a single elicitor lead compound that can be tested across multiple pathosystems, including Arabidopsis-Pseudomonas, tomato-Pseudomonas, and cowpea-Fusarium interactions [1].

SAR Studies and Lead Optimization

The well-characterized SAR dataset for BHTC—directly comparing seven derivatives for defense induction—provides a foundation for medicinal-chemistry-driven optimization of the phenyl-thiazolidine-carboxylic acid scaffold. Procurement of BHTC as the reference standard enables direct comparison of newly synthesized analogs against a compound with established EC50 (5.5 μM) and maximal efficacy (73% spore suppression) benchmarks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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